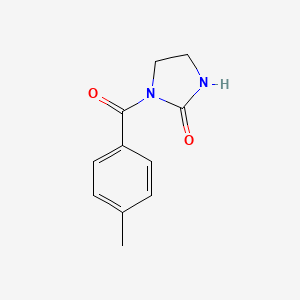

1-(4-Methylbenzoyl)imidazolidin-2-one

Description

1-(4-Methylbenzoyl)imidazolidin-2-one is a heterocyclic compound featuring a five-membered imidazolidin-2-one core (two nitrogen atoms at positions 1 and 3, with a ketone group at position 2). The 4-methylbenzoyl substituent (a para-methyl-substituted benzoyl group) is attached to the nitrogen at position 1.

Properties

CAS No. |

57647-80-0 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1-(4-methylbenzoyl)imidazolidin-2-one |

InChI |

InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)10(14)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) |

InChI Key |

AFWMHNPVEWFLHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCNC2=O |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of Imidazolidin-2-one

The most straightforward method involves reacting imidazolidin-2-one with 4-methylbenzoyl chloride in the presence of a base. Triethylamine is commonly employed to neutralize HCl byproducts.

Procedure :

- Dissolve imidazolidin-2-one (1.0 equiv) in anhydrous dichloromethane.

- Add triethylamine (1.2 equiv) dropwise at 0°C.

- Introduce 4-methylbenzoyl chloride (1.1 equiv) and stir for 4–6 hours at room temperature.

- Quench with water, extract with DCM, and purify via recrystallization.

Yield : 82–85%.

Advantages : Simplicity, high reproducibility.

Limitations : Requires stoichiometric base, generates corrosive HCl gas.

Alternative Multi-Step Synthetic Routes

Industrial-Scale Synthesis via Bromopropionaldehyde Intermediate

A patent by CN116751167A details a scalable three-step process:

- Step 1 : Synthesize 2-methylimidazole-4-carbaldehyde from 2-bromopropionaldehyde and acetamidine hydrochloride at −50°C to 25°C.

- Step 2 : Benzylate with bromobenzyl in tetrahydrofuran under strong base catalysis (e.g., NaH).

- Step 3 : Condense with diethyl succinate in methanol to form the target compound.

Key Data :

- Overall yield: 53% (based on 2-bromopropionaldehyde).

- Industrial advantages: Avoids strong acid gases, stable intermediates.

Base-Catalyzed Cyclization Strategies

BEMP-Mediated One-Pot Synthesis

The ACS Journal of Organic Chemistry reports a novel method using 2-methylbut-3-yn-2-amine and phenyl isocyanate catalyzed by BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).

Procedure :

- Mix propargylamine (1.0 equiv) and phenyl isocyanate (1.05 equiv) in acetonitrile.

- Add BEMP (5 mol%) and stir at room temperature for 1 minute.

- Purify via flash chromatography.

Yield : 62–99%.

Mechanism : Base-induced deprotonation followed by 5-exo-dig cyclization (Figure 1).

Comparative Analysis of Synthetic Methods

Table 1: Preparation Methods of 1-(4-Methylbenzoyl)imidazolidin-2-one

Key Findings :

- Direct Acylation : Optimal for laboratory-scale synthesis but limited by HCl management.

- Industrial Route : Prioritizes scalability over yield; suitable for bulk production.

- BEMP Catalysis : Exceptional efficiency and regioselectivity, ideal for high-purity applications.

Mechanistic Insights and Stereochemical Considerations

The stereochemistry of this compound is influenced by the planar nature of the imidazolidinone ring. DFT studies confirm that BEMP catalysis lowers the activation energy for cyclization by stabilizing transition states through hydrogen bonding. In contrast, traditional acylation proceeds via a tetrahedral intermediate, with steric hindrance from the 4-methyl group dictating reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzoyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-(4-Methylbenzoyl)imidazolidin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a chiral auxiliary for asymmetric transformations.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzoyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to activation and subsequent reactions . This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

- Aromatic Substituents: 1-(3-Chlorophenyl) Derivatives: Compound 2m (1-(3-chlorophenyl)-4-(6-hydroxybenzo[d][1,3]dioxol-5-yl)-3-methylimidazolidin-2-one) features a 3-chlorophenyl group, enhancing steric bulk and electronic effects compared to the 4-methylbenzoyl group . Fluorinated Derivatives: Compound 10b (3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) demonstrates the impact of fluorination on bioactivity, particularly in acetylcholinesterase inhibition . Heterocyclic Extensions: Compounds like 1-(isoquinolin-3-yl)imidazolidin-2-one (3e) incorporate fused aromatic systems, improving fluorescence properties due to extended conjugation .

Spectroscopic and Fluorescent Properties

- Fluorescence: Compound 3e (1-(isoquinolin-3-yl)imidazolidin-2-one) exhibits a high molar extinction coefficient (5083 M⁻¹cm⁻¹) and Stokes shift (76 nm), attributed to the isoquinoline moiety’s conjugation . N-methylation of 3e reduces fluorescence quantum yield (0.479 vs. unmodified derivative), highlighting the sensitivity of photophysical properties to substituents .

- NMR and IR Data : Substituents like chloro or methoxy groups produce distinct shifts in ¹H/¹³C NMR and IR spectra, aiding structural elucidation .

Structural Conformation and Crystallography

- Stereoelectronic Effects: X-ray studies reveal that 1-(azin-2-yl)imidazolidin-2-ones adopt an E configuration with non-planar geometry due to steric clashes between azine C3-H and imidazolidin-2-one oxygen .

- Metal Coordination: 1-(2-pyridyl)imidazolidin-2-ones act as bidentate ligands for copper(II), bonding via pyridine nitrogen and imidazolidinone oxygen/sulfur, enabling catalytic or therapeutic applications .

Q & A

Basic: What synthetic strategies are effective for preparing 1-(4-Methylbenzoyl)imidazolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves cyclization of urea precursors. For example, reacting 4-methylbenzoyl chloride with imidazolidin-2-one under basic conditions (e.g., NaH in DMF/THF) can yield the target compound. Optimization includes controlling stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to imidazolidinone) and reaction time (6–12 hours at 60–80°C). Solvent polarity significantly impacts yield; DMF or THF is preferred over toluene due to better solubility of intermediates. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) typically achieves >90% purity .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regioselectivity of acylation by observing downfield shifts for the imidazolidinone carbonyl (δ ~165–170 ppm) and aromatic protons (δ ~7.2–7.8 ppm for 4-methylbenzoyl).

- FT-IR : Validate carbonyl groups via peaks at ~1700 cm⁻¹ (imidazolidinone C=O) and ~1680 cm⁻¹ (aromatic C=O).

- LC-HRMS : Ensure molecular ion alignment (calculated vs. observed [M+H]⁺) with mass error <2 ppm.

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts like unreacted starting materials .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for determining bond angles, torsion angles, and non-planar conformations caused by steric hindrance. For example, derivatives with bulky substituents may adopt an E configuration to minimize clashes between the 4-methylbenzoyl group and imidazolidinone oxygen. Data collection at low temperature (100 K) improves resolution (<0.8 Å), while twin refinement may be necessary for crystals with pseudo-merohedral twinning .

Advanced: What experimental designs are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- In vitro assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (KD) against target enzymes (e.g., kinases or proteases). Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle).

- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC50 values.

- Mechanistic studies : Pair enzymatic assays with molecular docking (AutoDock Vina) to correlate activity with binding poses. Address discrepancies between computational and experimental data by refining force-field parameters or validating protonation states .

Advanced: How should researchers address contradictions between computational predictions and experimental results for this compound’s pharmacological activity?

Methodological Answer:

- Re-evaluate docking parameters : Adjust ligand flexibility, solvation models, or grid box size to better match crystallographic data.

- Validate binding modes : Use mutagenesis studies (e.g., alanine scanning) to confirm critical residues in the active site.

- Assay conditions : Ensure physiological pH and ionic strength match in silico simulations. For instance, discrepancies in IC50 values may arise from assay interference (e.g., compound aggregation) or off-target effects, necessitating counter-screens .

Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure this compound derivatives?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclization.

- HPLC chiral separation : Employ a Chiralpak IA column with hexane/isopropanol (85:15) to resolve enantiomers (α >1.2).

- Dynamic kinetic resolution : Catalyze reactions with lipases (e.g., CAL-B) in biphasic systems to enhance enantiomeric excess (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.